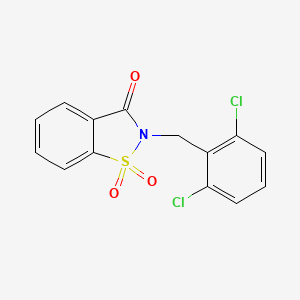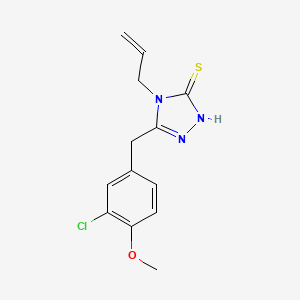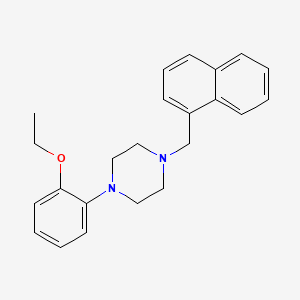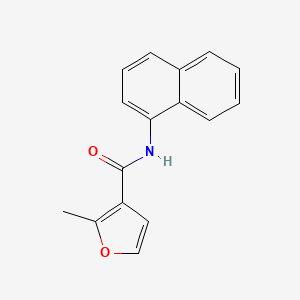![molecular formula C12H12O4S B5792430 dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate](/img/structure/B5792430.png)
dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate, also known as DMPT, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of research. DMPT is a yellowish liquid that is soluble in water and organic solvents. It is a derivative of malonic acid and has a thienyl group attached to it.
科学研究应用
Dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate has been studied extensively for its potential applications in various fields of research. In the field of agriculture, dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate has been shown to improve the growth performance and feed efficiency of livestock animals such as pigs, chickens, and fish. It has also been shown to enhance the immune system of animals, making them more resistant to diseases.
In the field of environmental science, dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate has been studied for its potential use as a soil conditioner. It has been shown to increase the nutrient uptake of plants and improve soil structure, leading to better crop yields.
In the field of medicine, dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate has been studied for its potential use as an anti-inflammatory and analgesic agent. It has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
作用机制
The exact mechanism of action of dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate is not fully understood. However, it is believed to work by increasing the production of certain hormones such as growth hormone and luteinizing hormone. These hormones are known to play a role in the growth and development of animals.
Biochemical and Physiological Effects:
dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of growth hormone and luteinizing hormone in animals, leading to improved growth performance and reproductive efficiency. It has also been shown to increase the levels of certain amino acids in the blood, which may contribute to its growth-promoting effects.
实验室实验的优点和局限性
Dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost compared to other growth-promoting agents. It is also stable under a wide range of conditions, making it easy to handle and store.
However, dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate also has some limitations. It has a relatively short half-life in the body, meaning that it needs to be administered frequently to maintain its effects. It may also have some adverse effects on the liver and kidneys, although these effects are generally mild and reversible.
未来方向
There are several potential future directions for research on dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate. One area of research could focus on identifying the exact mechanism of action of dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate and its effects on different tissues and organs. Another area of research could focus on developing new formulations of dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate that are more stable and have a longer half-life in the body. Finally, research could focus on the potential use of dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate in human medicine, particularly in the treatment of inflammatory and autoimmune diseases.
Conclusion:
In conclusion, dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate is a chemical compound that has potential applications in various fields of research. It is easy to synthesize and has been shown to have growth-promoting effects in animals. However, more research is needed to fully understand its mechanism of action and potential applications in human medicine.
合成方法
Dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate is synthesized through a multistep process that involves the reaction of malonic acid with thienylacetic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is then treated with dimethyl sulfate to yield dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate. The purity of dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate can be increased by further purification using techniques such as recrystallization or column chromatography.
属性
IUPAC Name |
dimethyl 2-[(E)-3-thiophen-2-ylprop-2-enylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4S/c1-15-11(13)10(12(14)16-2)7-3-5-9-6-4-8-17-9/h3-8H,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOCOOIPQDJGFH-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC=CC1=CC=CS1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=C/C=C/C1=CC=CS1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-methylphenyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5792373.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5792377.png)
![methyl 2-{[(2-methylphenyl)amino]thio}benzoate](/img/structure/B5792383.png)
![1-[4-(benzyloxy)benzyl]-4-methylpiperazine](/img/structure/B5792391.png)

![N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5792402.png)


![methyl 4-{[3-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5792425.png)


![1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5792452.png)